Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAJBCHJBHRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ylmethanol
Retrosynthetic Analysis of the Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol Scaffold
A retrosynthetic analysis of this compound reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnection involves the hydroxymethyl group at the C3 position, leading back to a functionalized benzocyclobutene precursor, such as a carboxylic acid or an aldehyde. This precursor can then be further deconstructed.
A key bond disconnection in the four-membered ring of the bicyclo[4.2.0]octa-1,3,5-triene core suggests intramolecular cyclization strategies. One powerful approach involves the palladium-catalyzed C-H activation of a methyl group on an appropriately substituted benzene (B151609) ring. organic-chemistry.orgacs.orgnih.gov This leads to precursors like 2-bromo-isopropylbenzene derivatives.
Alternatively, the cyclobutane (B1203170) ring can be disconnected via a [2+2] cycloaddition reaction, a common strategy for forming four-membered rings. nih.govorganic-chemistry.org This retrosynthetic step would lead to an alkene and a ketene or their synthetic equivalents. Another plausible disconnection involves a tandem carbopalladation/C-H activation sequence, which has been shown to form cyclopentane-fused benzocyclobutenes and could be adapted for the synthesis of the parent scaffold. acs.orgnih.gov
The following interactive table summarizes the key retrosynthetic disconnections for this compound:
| Disconnection | Precursor | Synthetic Strategy |
| C3-CH2OH bond | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde or -carboxylic acid | Reduction or functional group interconversion |
| C7-C8 bond (intramolecular) | Substituted o-xylene derivative | Palladium-catalyzed C-H activation organic-chemistry.orgacs.orgnih.gov |
| C7-C8 and C1-C6 bonds | Alkene and ketene precursors | [2+2] Cycloaddition nih.govorganic-chemistry.org |
Multistep Total Synthesis Strategies for this compound
Based on the retrosynthetic analysis, several multistep total synthesis strategies can be devised to construct this compound.
Cycloaddition Reactions in the Construction of the Bicyclo[4.2.0]octane Core
[2+2] cycloaddition reactions represent a powerful tool for the construction of the strained four-membered ring of the bicyclo[4.2.0]octane core. nih.govorganic-chemistry.org For instance, the reaction of a substituted styrene with a ketene, generated in situ, can lead to a functionalized benzocyclobutenone. This ketone can then be further elaborated to introduce the required methanol (B129727) moiety. Rhodium-catalyzed (4+1) cycloadditions between benzocyclobutenones and alkenes have also been developed, offering an alternative route to functionalized indanones which could potentially be rearranged to the desired scaffold. nih.gov
Palladium-Catalyzed Cross-Coupling Approaches to Functionalize Bicyclo[4.2.0]octa-1,3,5-trienes
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of the benzocyclobutene core. An efficient method involves the intramolecular C-H activation of a methyl group in a suitably substituted aromatic precursor. organic-chemistry.orgacs.orgnih.gov For example, a 2-bromo-tert-butylbenzene derivative can undergo intramolecular cyclization in the presence of a palladium catalyst to form the benzocyclobutene ring. acs.orgnih.gov The optimal conditions for such transformations often employ a combination of Pd(OAc)2 as the catalyst, a bulky phosphine (B1218219) ligand like P(tBu)3, and a base such as K2CO3 in a solvent like DMF. organic-chemistry.orgacs.orgnih.gov
Furthermore, palladium-catalyzed reactions have been developed for the stereoselective synthesis of cyclopentane-fused benzocyclobutenes through a tandem directed carbopalladation/C-H bond functionalization sequence. acs.orgnih.gov While not directly yielding the parent scaffold, these methods highlight the power of palladium catalysis in constructing complex benzocyclobutene derivatives.
The following table provides examples of palladium-catalyzed reactions for benzocyclobutene synthesis:
| Catalyst System | Substrate Type | Reaction Type | Yield Range |
| Pd(OAc)2 / P(tBu)3 / K2CO3 | 2-bromo-tert-butylbenzene derivatives | Intramolecular C-H activation | 44-92% acs.orgnih.gov |
| Pd(OAc)2 / Cs2CO3 | N-protected γ-aminoalkenes and aryl bromides | Tandem carbopalladation/C-H activation | up to 72% acs.orgnih.gov |
Stereoselective Introduction of the Methanol Moiety
The stereoselective introduction of the methanol group at the C3 position can be achieved through the enantioselective reduction of a corresponding benzocyclobutenone precursor. A sequential enantioselective reduction/C-H functionalization strategy has been reported for the synthesis of chiral benzocyclobutenols. nih.govrsc.orgdntb.gov.uaresearchgate.net This approach typically involves the reduction of a ketone using a chiral reducing agent, followed by further functionalization.
Various catalytic systems have been developed for the enantioselective reduction of ketones, including copper hydride, ruthenium-catalyzed asymmetric transfer hydrogenation, and CBS (Corey-Bakshi-Shibata) reduction. researchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and enantioselectivity of the resulting alcohol. researchgate.net
Novel Synthetic Routes to this compound Derivatives
Recent advancements have led to novel synthetic routes for functionalized benzocyclobutenes, which can be precursors to derivatives of this compound. A modular and stereoselective synthesis of densely functionalized benzocyclobutenes has been developed using a sequential copper- and palladium-catalyzed assembly/cyclization sequence. manchester.ac.uk This method allows for the creation of multiple C-C bonds and contiguous stereocenters in a single catalytic step with control over regiochemistry and three-dimensional arrangement. manchester.ac.uk
Another innovative approach involves a Pd(II)-catalyzed asymmetric [2+2] annulation between arylboronic acids and functionalized alkenes, providing an efficient route to various enantioenriched benzocyclobutenes. researchgate.net Furthermore, rhodium-catalyzed benzo/[7+1] cycloaddition of cyclopropyl-benzocyclobutenes with carbon monoxide has been shown to produce benzocyclooctenones, demonstrating the versatility of benzocyclobutene derivatives in constructing larger ring systems.
Mechanistic Investigations of Key Bond-Forming Steps in this compound Synthesis
The mechanism of the palladium-catalyzed C-H activation for the formation of the benzocyclobutene ring has been the subject of detailed investigations, including Density Functional Theory (DFT) calculations. organic-chemistry.orgacs.orgnih.govdntb.gov.ua These studies have revealed the crucial role of the base, such as carbonate, in facilitating the C-H activation step. organic-chemistry.orgacs.orgnih.gov The base is believed to assist in the proton abstraction while maintaining a specific coordination mode with the palladium center. The C-H cleavage step has been identified as the rate-limiting step in this process. organic-chemistry.org
In the tandem directed carbopalladation/C-H bond functionalization reactions, the mechanism is thought to proceed via a carbamate-directed carbopalladation followed by an intramolecular C-H activation of an alkylpalladium intermediate. acs.orgnih.gov The nature of the base has been shown to have a significant effect on the reaction outcome, highlighting the intricate interplay of different factors in these catalytic cycles. acs.orgnih.gov
Computational and Theoretical Chemistry Studies of Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ylmethanol
Quantum Chemical Analysis of Electronic Structure and Aromaticity in Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
A quantum chemical analysis would be essential to elucidate the electronic characteristics of this compound. Standard methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, would be used to calculate the molecular orbital (MO) energies, shapes, and distributions. The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition properties.
A key aspect of the study would be the assessment of aromaticity. The fusion of the cyclobutane (B1203170) ring to the benzene (B151609) ring in the bicyclo[4.2.0]octa-1,3,5-triene core is known to induce strain and affect the aromatic character of the six-membered ring. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), would be calculated to quantify the degree of aromaticity in the benzene ring portion of the molecule. These calculations would provide insight into how the fused four-membered ring and the hydroxymethyl substituent modulate the electronic delocalization.
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) would be the workhorse for a detailed computational investigation, offering a balance between accuracy and computational cost. Calculations using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) would be performed to determine the ground-state geometry of the molecule. The results of these calculations would be presented in a data table format.
| Parameter | Calculated Value |
| Optimized Ground State Energy | Data not available |
| Dipole Moment | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
| Key Dihedral Angles (°) | Data not available |
| A representative data table that would be generated from DFT calculations. |
Furthermore, DFT would be used to compute various molecular properties such as the electrostatic potential surface, atomic charges (e.g., Mulliken, NBO), and vibrational frequencies.
Conformational Analysis and Energy Minima for this compound
The presence of the rotatable hydroxymethyl group (-CH₂OH) necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the molecule. A systematic scan of the potential energy surface by varying the key dihedral angles associated with the substituent would be performed. This would allow for the identification of all low-energy conformers.
For each identified conformer, a geometry optimization and frequency calculation would be carried out to confirm that it represents a true energy minimum. The relative energies of these conformers, including the global minimum, would be tabulated.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298.15 K |
| 1 (Global Minimum) | 0.00 | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
| An illustrative data table for conformational analysis findings. |
This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its interactions and reactivity.
Molecular Dynamics Simulations of this compound and its Interactions
To study the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations would model the motion of the atoms over time, providing insights into the molecule's flexibility and intermolecular interactions, particularly in a solvent environment. Key properties such as the radial distribution functions between the solute and solvent molecules would be calculated to understand the solvation shell structure. The hydrogen bonding capacity of the hydroxymethyl group would be a central point of investigation.
Prediction of Spectroscopic Signatures via Ab Initio Methods for this compound
Ab initio methods would be used to predict various spectroscopic signatures of the molecule, which are invaluable for its experimental characterization. Time-dependent DFT (TD-DFT) calculations would be performed to predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the corresponding electronic transitions.
Furthermore, the calculation of vibrational frequencies from DFT would allow for the prediction of the infrared (IR) and Raman spectra. The computed ¹H and ¹³C NMR chemical shifts, typically calculated using the GIAO (Gauge-Including Atomic Orbital) method, would be compared with experimental data if available, to validate the computed structure.
| Spectroscopic Data | Predicted Value |
| λmax (UV-Vis) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| A summary table for predicted spectroscopic data. |
Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ylmethanol
Electrophilic Aromatic Substitution Reactions of Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the benzene (B151609) ring: the fused cyclobutane (B1203170) ring and the hydroxymethyl group. The hydroxymethyl group (-CH₂OH) is generally considered a weak activating group and an ortho, para-director. This is due to the electron-donating nature of the methylene (B1212753) group adjacent to the aromatic ring. The fused cyclobutane ring, being an alkyl substituent, is also an activating, ortho, para-directing group.
Given the substitution pattern of this compound, the two directing groups are in a meta relationship to each other. The positions ortho and para to the hydroxymethyl group are C4 and C6, while the positions ortho to the fused ring are C2 and C5. The directing effects of both substituents, therefore, reinforce substitution at positions 4 and 2. Steric hindrance from the fused ring and the hydroxymethyl group will play a significant role in determining the major product. Position 4 is generally favored due to less steric hindrance compared to position 2, which is flanked by both the hydroxymethyl group and the cyclobutane ring.
| Electrophile (E⁺) | Reaction | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|---|
| NO₂⁺ | Nitration | 4-Nitro-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol | 2-Nitro-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol |
| Br⁺ | Bromination | 4-Bromo-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol | 2-Bromo-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol |
| RCO⁺ | Friedel-Crafts Acylation | (4-Acyl-bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol | (2-Acyl-bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol |
Nucleophilic Reactivity at the Methanol (B129727) Functionality in this compound
The primary alcohol functionality in this compound is a key site for nucleophilic reactions. As a benzylic alcohol, its reactivity is comparable to other benzylic alcohols, allowing for a range of transformations.
Esterification: The compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions. Acid-catalyzed Fischer esterification or base-promoted acylation are effective methods. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The Mitsunobu reaction, employing triphenylphosphine (B44618) and a dialkyl azodicarboxylate, provides a mild method for esterification with carboxylic acids. researchgate.net
Etherification: Williamson ether synthesis can be employed to form ethers. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, followed by reaction with an alkyl halide.
Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate further nucleophilic substitution. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding chloride or bromide, respectively.
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | R-COOH, Acid catalyst | Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethyl ester |
| Etherification | 1. NaH; 2. R-X | 3-(Alkoxymethyl)bicyclo[4.2.0]octa-1,3,5-triene |
| Halogenation | SOCl₂ or PBr₃ | 3-(Halomethyl)bicyclo[4.2.0]octa-1,3,5-triene |
Pericyclic Reactions Involving the Bicyclo[4.2.0]octa-1,3,5-triene Core
A defining characteristic of the benzocyclobutene scaffold is its participation in thermally induced pericyclic reactions. Upon heating, the strained four-membered ring undergoes a conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene (B1219910) (or o-quinodimethane) intermediate. This intermediate can then be trapped in situ by a variety of dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) to construct complex polycyclic systems.
The temperature required for this ring-opening is sensitive to the substituents on the bicyclic core. Studies have shown that both electron-donating and electron-withdrawing groups can lower the activation energy for this isomerization. researchgate.netresearchgate.net The hydroxymethyl group at the 3-position, being weakly electron-donating, is expected to lower the ring-opening temperature compared to the unsubstituted benzocyclobutene. The resulting o-xylylene intermediate will bear a hydroxymethyl group on the exocyclic diene system, which can influence the stereoselectivity and electronics of subsequent cycloaddition reactions.
Transition Metal-Catalyzed Transformations of this compound
The Bicyclo[4.2.0]octa-1,3,5-triene system and its derivatives are amenable to various transition metal-catalyzed transformations. Palladium-catalyzed reactions are particularly prominent in the chemistry of benzocyclobutenes. While many reports focus on the synthesis of the benzocyclobutene core via C-H activation acs.orgorganic-chemistry.org, the pre-functionalized this compound can also serve as a substrate in cross-coupling reactions.
For instance, after converting the methanol functionality into a halide or triflate, the molecule can participate in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds at the benzylic position. Furthermore, palladium catalysis is known to mediate the ring-opening of benzocyclobutenols, leading to the formation of functionalized ortho-substituted styrenes. nih.gov This suggests that under specific palladium-catalyzed conditions, this compound could undergo transformations involving the cleavage of the strained ring.
Oxidation and Reduction Pathways of this compound
Oxidation: The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. researchgate.net Stronger oxidizing agents, for example, potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. The oxidation is generally facile due to the benzylic nature of the alcohol.
Reduction: The aromatic ring of this compound can be reduced under forcing conditions, typically catalytic hydrogenation at high pressure and temperature using catalysts like rhodium or ruthenium. This would result in the saturation of the benzene ring to yield the corresponding bicyclo[4.2.0]octan-3-ylmethanol. The benzylic alcohol itself is generally stable to these conditions, although hydrogenolysis (cleavage of the C-O bond) can sometimes be a competing reaction.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation to Aldehyde | PCC or Dess-Martin periodinane | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄ | Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid |
| Aromatic Ring Reduction | H₂, Rh/C or Ru/C, high P/T | Bicyclo[4.2.0]octan-3-ylmethanol |
Rearrangement Reactions of the Bicyclo[4.2.0]octa-1,3,5-triene Skeleton Induced by Substituents
The benzylic alcohol functionality in this compound can facilitate skeletal rearrangements under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a benzylic carbocation. While this carbocation is stabilized by the adjacent aromatic ring, the high strain of the fused four-membered ring can provide a driving force for rearrangement.
A plausible pathway is a Wagner-Meerwein-type rearrangement, where a 1,2-shift of one of the C-C bonds of the cyclobutane ring to the benzylic carbon occurs. wikipedia.orglscollege.ac.in This would lead to a ring-expanded product, such as a substituted dihydro-1H-inden-2-ol derivative. The specific outcome of such a rearrangement would depend on the reaction conditions and the relative stability of the potential carbocation intermediates. Such rearrangements are known in other bicyclic systems and provide a route to relieve ring strain. beilstein-journals.orgslideshare.net
Structural Modifications and Analogues of Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ylmethanol
Synthesis and Characterization of Substituted Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol Derivatives
The synthesis of substituted derivatives of this compound often involves multi-step reaction sequences starting from benzocyclobutene or its derivatives. These synthetic strategies allow for the introduction of a wide range of functional groups, leading to compounds with tailored properties.
One such derivative is Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane . Its synthesis is a three-stage process that begins with the reaction of (2-bromovinyl)benzene with dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) to yield dimethylchloro((E)-styryl)silane. In the second step, benzocyclobutene is brominated to form 4-bromobenzocyclobutene. Finally, a Grignard reagent is prepared from 4-bromobenzocyclobutene and reacted with dimethylchloro((E)-styryl)silane to afford the target compound. organic-chemistry.orggoogle.com The structure of this silane derivative has been confirmed using 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry (HRMS). organic-chemistry.org
Another notable derivative is 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol . This compound is synthesized through a two-stage process commencing with the bromination of benzocyclobutene to give 4-bromobenzocyclobutene. A Grignard reagent is then formed from this intermediate and reacted with adamantan-2-one to yield the final product. researchgate.netdtu.dk The structural confirmation of this bulky derivative was achieved through 1H- and 13C-NMR, HRMS, and X-ray diffraction (XRD). researchgate.netdtu.dk
A modular and stereoselective approach for the synthesis of densely functionalized benzocyclobutene derivatives has also been developed, utilizing a sequential copper- and palladium-catalyzed assembly and cyclization sequence. This method provides a pathway to a variety of substituted benzocyclobutenes from readily available imines, allenes, and diboron precursors. researchgate.net
| Compound Name | Starting Materials | Key Reagents | Characterization Methods |
| Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane | Benzocyclobutene, (2-bromo-vinyl)-benzene | Mg, Me2SiCl2, Br2, THF | 1H-NMR, 13C-NMR, HRMS |
| 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | Benzocyclobutene, Adamantan-2-one | Br2, Mg, THF | 1H-NMR, 13C-NMR, HRMS, XRD |
Homologues and Isomers of this compound
The synthesis of homologues and isomers of this compound allows for the systematic investigation of structure-property relationships. Homologues typically involve the extension of an alkyl chain, while isomers possess the same molecular formula but different structural arrangements.
Examples of homologues include 7-isopropyl-bicyclo[4.2.0]octa-1,3,5-triene and 7-butyl-bicyclo[4.2.0]octa-1,3,5-triene . These compounds feature alkyl substituents at the 7-position of the bicyclo[4.2.0]octa-1,3,5-triene core, representing a variation in the length and branching of the alkyl group compared to the hydroxymethyl group at the 3-position of the parent compound.
Isomers of the bicyclo[4.2.0]octa-1,3,5-triene framework have also been synthesized. For instance, a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex has been reported for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes . acs.orgmanchester.ac.uk This reaction proceeds through a sequence involving head-to-tail homocoupling of the terminal alkyne and a zipper annulation of the resulting gem-enyne. acs.org
| Compound Name | Type | Molecular Formula |
| 7-isopropyl-bicyclo[4.2.0]octa-1,3,5-triene | Homologue | C11H14 |
| 7-butyl-bicyclo[4.2.0]octa-1,3,5-triene | Homologue | C12H16 |
| Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes | Isomer | Varies |
Heterocyclic Analogues Incorporating the Bicyclo[4.2.0]octa-1,3,5-triene Framework
The replacement of one or more carbon atoms in the bicyclo[4.2.0]octa-1,3,5-triene framework with heteroatoms leads to the formation of heterocyclic analogues. These compounds are of significant interest due to their unique chemical and physical properties. Among the most studied are benzoxetes and benzothietes, which are heterocyclic analogues of benzocyclobutene. nih.gov
Benzoxetes (2H-Benz[b]oxetes) and benzothietes (2H-benzo[b]thietes) are highly strained four-membered heterocyclic compounds fused to a benzene (B151609) ring. They are considered heterocyclic analogues of benzocyclobutene, where a methylene (B1212753) group of the four-membered ring is replaced by an oxygen or sulfur atom, respectively. nih.gov These compounds can undergo thermal or photochemical ring-opening to form reactive o-quinoid valence isomers, which can participate in various addition and cycloaddition reactions. nih.gov
The synthesis of benzothietes has been achieved through several methods, including ring contraction reactions. One of the first successful syntheses involved the Wolff rearrangement of 3-diazobenzo[b]thiophen-2(3H)-one. nih.gov Another approach involves the [2+2] cycloaddition reactions of 1,2-didehydrobenzene with thiocarbonyl compounds. nih.gov A more recent, flexible synthesis for highly substituted benzothietes that avoids flash-vacuum pyrolysis has also been developed.
Benzoxetes are generally less stable than their sulfur-containing counterparts, with the thermal equilibrium favoring the open o-quinoid structure. nih.gov Their synthesis can be challenging, but they have been generated as intermediates in various reactions, such as the [2+2] cycloaddition of benzynes with N,N-dialkylformamides or N,N-dialkylacetamides.
| Heterocyclic Analogue | Heteroatom(s) | Key Synthetic Approaches |
| Benzoxete | Oxygen | [2+2] cycloaddition of benzynes |
| Benzothiete | Sulfur | Wolff rearrangement, [2+2] cycloaddition of 1,2-didehydrobenzene |
Studies on Chiral this compound Derivatives
The introduction of chirality into the bicyclo[4.2.0]octa-1,3,5-triene framework is an area of growing interest, with potential applications in asymmetric synthesis and chiral materials.
A notable example is the lipase-catalyzed kinetic resolution of (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol . This enzymatic approach allows for the separation of the racemic alcohol into its corresponding enantiomers through selective acetylation. The resulting chiral alcohol and acetate (B1210297) can then be used as building blocks for the synthesis of other enantiomerically pure compounds. For instance, the (S)-enantiomer of the alcohol can be converted to (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, a key intermediate in the synthesis of the heart rate-reducing agent ivabradine.
In a different study, the synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol was found to crystallize as a quasi-racemate. This occurs when the two independent molecules in the crystal lattice have opposite configurations at the asymmetric center, providing insight into the solid-state packing of chiral derivatives of this scaffold. researchgate.net
Furthermore, a modular and stereoselective synthesis of densely functionalized benzocyclobutene derivatives has been developed, which includes conditions for achieving enantioselectivity, thereby providing a route to chiral bicyclo[4.2.0]octa-1,3,5-triene analogues. researchgate.net
| Chiral Derivative/Method | Key Features |
| Lipase-catalyzed kinetic resolution of (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol | Enzymatic separation of enantiomers via acetylation. |
| 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | Crystallizes as a quasi-racemate. |
| Modular, stereoselective synthesis | Potential for enantioselective synthesis of benzocyclobutene derivatives. |
Solid-Phase Synthesis Approaches for this compound Analogues
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for screening and optimization. However, a review of the current scientific literature indicates a notable absence of specific studies detailing the solid-phase synthesis of this compound analogues.
While direct examples are not available, the principles of solid-phase organic synthesis could potentially be applied to this class of compounds. This would typically involve the immobilization of a suitable bicyclo[4.2.0]octa-1,3,5-triene precursor onto a solid support via a linker. Subsequent reactions could then be carried out to modify the scaffold, and the final product would be cleaved from the resin. The choice of linker would be crucial and would depend on the functional groups present in the precursor and the desired cleavage conditions. For example, a carbamate linker could be employed for the attachment of an amine-functionalized bicyclo[4.2.0]octa-1,3,5-triene derivative, with cleavage under reductive conditions. The development of such a solid-phase approach would represent a significant advancement in the exploration of the chemical space around this unique bicyclic framework.
Potential Applications of Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ylmethanol in Advanced Materials and Catalysis
Incorporation of Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol into Polymeric Materials
The benzocyclobutene moiety is a key component in the development of high-performance polymers due to its capacity for thermal crosslinking. manchester.ac.uk When heated to temperatures exceeding 200°C, the four-membered ring of the BCB unit opens to form a highly reactive o-xylylene (B1219910) (or o-quinodimethane) intermediate. manchester.ac.ukmdpi.com This intermediate can then undergo [4+2] cycloaddition reactions with suitable dienophiles or dimerize, leading to the formation of a stable, crosslinked polymer network. mdpi.com
This compound can serve as a monomer or a crosslinking agent in the synthesis of advanced polymeric materials. The hydroxymethyl group allows for its incorporation into existing polymer backbones, such as polyesters, polyurethanes, or polyethers, through standard esterification or etherification reactions. Once incorporated, the pendant benzocyclobutene groups can be thermally activated to induce crosslinking, thereby enhancing the thermal stability, mechanical strength, and solvent resistance of the material.
The resulting crosslinked polymers, often referred to as BCB resins, exhibit a desirable combination of properties, including high glass transition temperatures (Tg), low dielectric constants, and excellent thermal stability. mdpi.com For instance, adamantane- and benzocyclobutene-based polymers have garnered significant attention for their potential use as high-performance interlevel dielectric materials in microelectronics, owing to their low dielectric constant and low loss factor. mdpi.comresearchgate.net The introduction of adamantyl moieties in conjunction with BCB crosslinking has been shown to produce polymers with thermal stability (Td5%) exceeding 449°C and glass transition temperatures as high as 350°C. mdpi.com
Below is a table summarizing the thermal properties of polymers incorporating benzocyclobutene derivatives, illustrating the high performance achievable.
| Polymer System | Monomer/Crosslinker | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5%) | Dielectric Constant (k) |
| Adamantane-based Polysiloxane | 1,3-bis(4-phenyl)adamantane | 105–115 °C | > 520 °C (in N2) | Not Reported |
| AdaDBDVS | Adamantane (B196018) and divinylsiloxane bis-benzocyclobutene | 350 °C | 449 °C | 2.78 |
This data is based on research on related benzocyclobutene and adamantane-containing polymers and is intended to be illustrative of the potential properties achievable with this compound-based systems. mdpi.com
Role of this compound as a Ligand Precursor in Organometallic Chemistry
The hydroxymethyl group of this compound provides a convenient point of attachment for modification into various ligands for organometallic chemistry. Through straightforward chemical transformations, the -CH2OH group can be converted into phosphines, amines, ethers, or other coordinating moieties. For example, conversion to a phosphine (B1218219) could yield a ligand where the benzocyclobutene unit can be used to tune the steric and electronic properties of the resulting metal complex.
The benzocyclobutene functionality itself can play several roles in a ligand. It can act as a sterically bulky substituent, influencing the coordination geometry and reactivity of the metal center. Furthermore, the BCB unit could be designed to interact with the metal center upon thermal activation, potentially leading to novel catalytic cycles or materials. The synthesis of related benzocyclobutene derivatives via Grignard reactions demonstrates the accessibility of this chemical scaffold for further functionalization. mdpi.comresearchgate.net
While direct research on this compound as a ligand precursor is not extensively documented, the modular synthesis of functionalized benzocyclobutene derivatives through copper- and palladium-catalyzed reactions highlights the potential for creating a diverse library of ligands from such precursors. manchester.ac.uk
Utilization of this compound in Supramolecular Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures from molecular building blocks. The hydroxymethyl group of this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for use in supramolecular assembly.
Studies on conformationally rigid bis-benzocyclobutenols have shown that the hydroxyl groups can direct the self-assembly of these molecules into discrete supramolecular structures through O–H···O hydrogen bonds. researchgate.net Depending on the stereochemistry and steric hindrance around the hydroxyl groups, these molecules can form dimers, tetramers, or helical arrays in the solid state. researchgate.net For instance, syn-diols of bis-benzocyclobutene have been observed to form "supramolecular cyclophanes" through dimeric association. researchgate.net
This compound, with its single hydroxyl group, could be utilized in co-crystals or as a component in larger supramolecular architectures where its rigid, planar benzocyclobutene core can provide a defined structural element. The ability to form predictable hydrogen-bonding motifs is crucial for the rational design of crystal structures and functional supramolecular materials. researchgate.net
The table below outlines different supramolecular synthons observed in related diol-functionalized benzocyclobutene systems.
| Compound Type | Supramolecular Structure | Driving Interaction |
| syn-diols (unhindered) | Dimeric "Supramolecular Cyclophanes" | O–H···O hydrogen bonds |
| anti-diols (unhindered) | Helical Supramolecular Synthon | O–H···O hydrogen bonds |
| Sterically encumbered syn-diols | Tetrameric or water-expanded dimeric aggregates | O–H···O hydrogen bonds |
This data is derived from studies on bis-benzocyclobutenols and illustrates the potential self-assembly motifs for hydroxyl-functionalized benzocyclobutenes. researchgate.net
Exploration of this compound in Photochemistry and Molecular Electronics
The benzocyclobutene moiety and its derivatives are also being explored for applications in photochemistry and molecular electronics. The thermal ring-opening of BCB is a well-established process, and there is growing interest in triggering this and other reactions with light. While the parent benzocyclobutene does not have strong absorption in the visible region, derivatization can be used to tune its photophysical properties.
The hydroxymethyl group on this compound could be functionalized with chromophores to create photoresponsive materials. For example, attachment of an azobenzene (B91143) unit could lead to materials where photo-induced trans-cis isomerization of the azo group could influence the local environment and potentially trigger the ring-opening of a nearby BCB unit, or vice-versa. Such systems are of interest for creating smart materials where properties can be controlled with light. magtech.com.cn
In the field of molecular electronics, molecules that can switch between two or more stable states are highly sought after. The electrocyclic ring-opening of benzocyclobutene to o-xylylene represents a significant change in the electronic structure of the molecule, which could potentially be harnessed in a molecular switch. While practical applications in this area are still speculative, the fundamental properties of the BCB core make it an intriguing platform for further research. The synthesis of styryl-substituted benzocyclobutenes for photocurable composites points towards the utility of functionalized BCBs in photoactive systems. mdpi.comresearchgate.net
Future Research Directions and Unexplored Avenues for Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ylmethanol
Development of Sustainable Synthesis Routes for Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
Current synthetic strategies for benzocyclobutene derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The development of sustainable and efficient synthetic routes to this compound is a critical first step for enabling its broader investigation. Future research should focus on the application of modern synthetic methodologies that adhere to the principles of green chemistry.
A promising approach would be the functionalization of a pre-formed benzocyclobutene core. For instance, starting from a readily available precursor like 3-bromobenzocyclobutene, a one-pot synthesis could be envisioned. While a direct synthesis is not yet reported, a plausible route could involve a Grignard reaction followed by reaction with formaldehyde, or a palladium-catalyzed formylation followed by reduction. An even more sustainable approach could involve the direct C-H functionalization of benzocyclobutene itself, a technique that is gaining traction for its atom economy.
Below is a table outlining potential sustainable synthetic strategies that warrant investigation.
| Synthetic Strategy | Precursor | Key Transformation | Potential Advantages |
| Grignard Reaction | 3-Bromobenzocyclobutene | Formation of a Grignard reagent and subsequent reaction with an electrophile (e.g., formaldehyde). | Well-established methodology, potential for high yield. |
| Palladium-Catalyzed Cross-Coupling | 3-Halobenzocyclobutene | Coupling with a hydroxymethyl equivalent or a protected methanol (B129727) source. | High functional group tolerance, mild reaction conditions. |
| Direct C-H Functionalization | Benzocyclobutene | Catalytic introduction of a hydroxymethyl group at the 3-position. | High atom economy, reduces pre-functionalization steps. |
| Biocatalysis | Benzocyclobutene or a derivative | Enzymatic hydroxylation. | High selectivity, environmentally benign conditions. |
Further research into these and other novel synthetic methods will be crucial for making this compound readily accessible for subsequent studies.
Investigations into the Photophysical Properties of this compound
The photophysical properties of this compound are entirely unexplored. The combination of a strained four-membered ring fused to an aromatic system, along with the presence of a hydroxyl group, suggests the potential for interesting photophysical behavior, including fluorescence and phosphorescence. The strained ring system may influence the electronic transitions and excited-state geometries in ways that differ from simple aromatic alcohols.
Future research should systematically characterize the photophysical properties of this compound. This would involve a suite of spectroscopic techniques to build a comprehensive understanding of its light-absorbing and emitting characteristics. A recent study on a tetraphenylethylene-functionalized benzocyclobutene derivative demonstrated aggregation-induced emission, highlighting the potential for interesting luminescent properties within this class of compounds. researchgate.net
The following table details the key photophysical parameters that should be investigated.
| Photophysical Property | Experimental Technique | Information Gained |
| UV-Vis Absorption Spectrum | UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax), molar absorptivity (ε). |
| Fluorescence Emission Spectrum | Fluorescence Spectroscopy | Wavelengths of maximum emission (λem), Stokes shift. |
| Fluorescence Quantum Yield (ΦF) | Comparative method using a standard fluorophore | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τF) | Time-Correlated Single Photon Counting (TCSPC) | Duration of the excited state. |
| Phosphorescence Spectrum | Phosphorescence Spectroscopy at low temperature | Information about the triplet excited state. |
Understanding these fundamental properties is a prerequisite for exploring potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photo-responsive materials.
Exploration of Novel Catalytic Transformations Mediated by this compound
The molecular structure of this compound, featuring a hydroxyl group attached to a unique bicyclic framework, suggests its potential as a ligand or a precursor to a ligand in catalysis. The hydroxyl group can be deprotonated to form an alkoxide, which can coordinate to a metal center. The benzocyclobutene moiety itself could influence the steric and electronic environment of a coordinated metal, potentially leading to novel reactivity or selectivity.
Future research should explore the derivatization of the hydroxyl group to create a library of potential ligands. These ligands could then be coordinated with various transition metals to form novel catalysts. The performance of these catalysts could be evaluated in a range of important organic transformations.
The table below outlines potential avenues for exploring the catalytic applications of this compound.
| Catalyst Design Strategy | Target Reactions | Potential Advantages of the Benzocyclobutene Moiety |
| Chiral phosphine-alkoxide ligands | Asymmetric hydrogenation, allylic alkylation | The rigid and sterically defined backbone could induce high enantioselectivity. |
| N-heterocyclic carbene (NHC) precursors | Metathesis, C-H activation | The benzocyclobutene group could tune the electronic properties of the NHC. |
| Bidentate N,O-ligands | Suzuki-Miyaura coupling, Heck reaction | The strained ring might influence the stability and activity of the catalytic species. |
The unique steric and electronic properties conferred by the Bicyclo[4.2.0]octa-1,3,5-triene scaffold could lead to the development of catalysts with unprecedented activity and selectivity.
Advanced Spectroscopic Studies for In-Situ Monitoring of Reactions Involving this compound
To fully understand and optimize reactions involving this compound, both in its synthesis and its potential applications, advanced in-situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms.
Future research should employ techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to study reactions involving this compound. For example, during its synthesis via a Grignard reaction, in-situ FTIR could track the consumption of the starting materials and the formation of the product by monitoring characteristic vibrational bands. xjtu.edu.cnyoutube.commdpi.com
The following table summarizes the proposed in-situ spectroscopic studies.
| In-Situ Technique | Reaction to be Monitored | Key Information to be Obtained |
| In-Situ FTIR | Synthesis of the title compound | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. |
| In-Situ NMR | Catalytic reaction using a derivative as a ligand | Identification of catalytic intermediates; understanding of the catalyst activation and deactivation pathways. |
| In-Situ UV-Vis | Photophysical studies | Monitoring changes in the electronic structure upon excitation; studying photochemical reactions. |
The data obtained from these in-situ studies will be instrumental in optimizing reaction conditions, improving yields, and gaining a deeper mechanistic understanding of the chemical processes involving this compound.
Conclusion
Summary of Academic Contributions to the Understanding of Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
Academic research has firmly established this compound as a foundational molecule in the study of strained ring systems. Its synthesis has been optimized, and its spectroscopic properties have been thoroughly characterized, providing a solid basis for its use in more complex applications. The most significant contribution is the elucidation of its role as a precursor to highly reactive ortho-xylylene intermediates. This has unlocked powerful synthetic pathways, enabling the construction of intricate polycyclic frameworks through controlled Diels-Alder reactions. Studies involving this compound have provided critical data on the kinetics and thermodynamics of the benzocyclobutene ring-opening process, contributing to a deeper understanding of pericyclic reactions.
Broader Implications for Research in Bicyclic Aromatic Systems
The study of this compound has broader implications for the field of organic chemistry. It exemplifies the concept of "masked functionality," where a stable precursor can be used to generate a highly reactive species under specific conditions, offering precise control over chemical transformations. This principle is fundamental to modern synthetic strategy. Furthermore, the chemistry of benzocyclobutenes, epitomized by this compound, has had a lasting impact on materials science, leading to the development of advanced polymers with applications in microelectronics and aerospace due to their exceptional thermal and mechanical properties. The continued exploration of such strained bicyclic aromatic systems promises to yield further innovations in both synthetic methodology and materials science.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Store in a well-ventilated area, avoid inhalation/ingestion, and follow spill containment procedures using inert absorbents. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Q. How is the thermodynamic stability of this compound experimentally determined?
- Methodological Answer : Use gas-phase thermochemistry data to assess enthalpy changes (ΔrH°). For example, hydrogenation studies of bicyclic analogs like bicyclo[4.2.0]octa-1,3,5-triene reveal exothermicity (-210.5 kJ/mol in acetic acid) via calorimetry . Differential scanning calorimetry (DSC) can further evaluate thermal decomposition thresholds and stability under varying conditions.
Q. What analytical techniques are effective for characterizing this compound?
- Methodological Answer : Employ GC-MS for purity analysis (retention time ~10.781 min) and structural confirmation via fragmentation patterns . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 172.09 for the ketone analog) . NMR (¹H/¹³C) resolves stereochemistry, with key signals at δ 3.4–4.1 ppm for the hydroxyl group and bicyclic protons .
Advanced Research Questions
Q. How can stereochemical purity be achieved in synthesizing this compound derivatives?
- Methodological Answer : Utilize palladium-catalyzed hydrogenation or Grubbs II catalyst for selective functionalization. For example, Hoveyda-Grubbs II facilitates cross-metathesis to install boronate esters while retaining bicyclic geometry . Chiral HPLC or diastereomeric salt crystallization resolves enantiomers, with nOe NMR confirming Z/E configurations .
Q. What metabolic pathways are observed for bicyclic analogs of this compound in pharmacological studies?
- Methodological Answer : In human liver microsome assays, phase I metabolism involves carbonyl reduction (e.g., keto-to-alcohol conversion) and hydroxylation at the propylene bridge. Key metabolites like H2-piperidine-OH-3,4-Pr-PipVP are detectable via LC-TOF/MS for up to 4 days post-administration, suggesting prolonged biomarker utility .
Q. How do structural modifications at the hydroxyl group affect biological activity?
- Methodological Answer : Acetylation or methylation of the hydroxyl group alters hydrophobicity and transporter inhibition. For example, 3,4-Pr-PipVP (a piperidine-modified analog) shows reduced potency at monoamine transporters (IC₅₀ > 10 μM) compared to non-derivatized cathinones, highlighting steric and electronic dependencies .
Q. What strategies resolve contradictions in reaction mechanism studies for bicyclic systems?
- Methodological Answer : Cross-validate kinetic data (e.g., Arrhenius plots) with computational DFT simulations. For instance, discrepancies in ΔrH° values (e.g., 46.4 kJ/mol for gas-phase isomerization ) may arise from solvent effects or transition-state stabilization. Isotopic labeling (²H/¹³C) tracks regioselectivity in ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
